molecular formula C12H11NO2S B8663636 5-Ethyl-2-phenyl-1,3-thiazole-4-carboxylic acid

5-Ethyl-2-phenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B8663636
M. Wt: 233.29 g/mol
InChI Key: QQDKFTRMFAKMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-phenyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioxo-4-thiazolidinecarboxylate. This intermediate is then reacted with phenylmagnesium bromide to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-phenyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethyl-2-phenyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-phenyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or block receptors by mimicking natural ligands. These interactions can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-phenyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

5-ethyl-2-phenyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-2-9-10(12(14)15)13-11(16-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)

InChI Key

QQDKFTRMFAKMBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 2C was prepared as described above for the preparation of intermediate 2B from 4.61 g of thiobenzamide, 5.0 g of ethyl 3-bromo-2-oxo-pentanoate, and 14 mL of toluene. Solids were collected and washed with cold water after cooling of the NaOH solution. Heating these solids with citric acid as described followed by cooling and isolation of the resulting solids gave 3.74 g (72% yield) of intermediate 2C; 1H NMR (CDCl3, 300 MHz) δ7913-7.91 (m, 2H), 7.51-7.50 (m, 3H), 3.39 (q, 2H, J=7.8), 1.42 (t, 3H, J=7.8); low resolution MS (ES+)m/e 233.81 (MH+).
[Compound]
Name
intermediate 2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

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